4-tert-Octylphenol
Overview
Description
Synthesis and Molecular Structure Analysis
4-tOP is primarily synthesized as a degradation product of alkylphenol ethoxylates, which are used extensively as non-ionic surfactants. Its molecular structure features a phenolic ring with a tertiary octyl group at the para position, which significantly influences its chemical behavior and biological activity. However, specific details on the synthesis process and structural analysis are not highlighted in the retrieved studies.
Chemical Reactions and Properties
The metabolic transformation of 4-tOP in mammals involves glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, leading to the production of glucuronide metabolites. This biotransformation process varies significantly among species, indicating a diverse range of metabolic capabilities and toxicities associated with alkylphenols across different organisms (Hanioka et al., 2016).
Physical Properties Analysis
4-tOP's physical properties, such as its solubility in water and organic solvents, and its vapor pressure, are crucial for understanding its environmental fate and behavior. While specific physical properties were not directly addressed in the provided literature, these characteristics are fundamental in assessing the compound's bioavailability and persistence in various environmental compartments.
Chemical Properties Analysis
The environmental persistence and ecotoxicity of 4-tOP have been well-documented, with studies indicating that it can interfere with endocrine systems more significantly in estrogens than in other signaling pathways. Its presence in all environmental compartments, including indoor air and surface waters, underscores the need for effective removal techniques from water bodies. Advanced oxidation processes and wastewater treatment using plant enzymes such as peroxidases have shown promise in degrading 4-tOP to less toxic products (Olaniyan et al., 2020).
Scientific Research Applications
Allergic Immune Responses : Lee, Kim, and Kim (2004) found that 4-t-OP enhances interleukin-4 production in T cells via NF-AT activation, which is associated with allergic immune responses (Lee, Kim, & Kim, 2004).
Impact on Human Sperm : Huang et al. (2018) reported that 4-t-OP injures the motility and viability of human sperm by affecting cAMP-PKA/PKC-tyrosine phosphorylation signals (Huang et al., 2018).
Effects on Aquatic Plants : A study by Cahyanurani, Chiu, and Wu (2017) demonstrated that exposure to 4-t-OP inhibits growth rate, reduces chlorophyll content, and increases reactive oxygen species levels in aquatic plants (Cahyanurani, Chiu, & Wu, 2017).
Wildlife Impact : Kawaguchi et al. (2008) found that the use of 4-t-OP in paddy fields may affect the survival rate of wild frogs and induce malformations (Kawaguchi et al., 2008).
Endocrine Disruption : Höhne and Püttmann (2008) identified 4-t-OP as an endocrine disrupter that can cause hormonal dysfunctions at very low concentrations (Höhne & Püttmann, 2008).
Metabolism in Liver : Research by Nomura et al. (2008) highlighted the importance of 4-t-OP's metabolism in the liver for understanding its potential endocrine disruption effects (Nomura et al., 2008).
Estrogenic Substance : Hossaini et al. (2003) found that 4-t-OP acts as a weak estrogenic substance in both in vitro and in vivo assays, with Fischer rats being the most sensitive model (Hossaini et al., 2003).
Reproductive System Impact : Batarfi (2012) reported that maternal exposure to 4-t-OP during pregnancy can cause severe histological changes in the adrenal gland of male albino rats, potentially affecting their reproductive system (Batarfi, 2012).
Sorption and Desorption in Aquatic Systems : Zhou (2006) focused on the importance of understanding sorption and desorption of 4-t-OP in aquatic systems to comprehend its effects on sediment concentration and desorption kinetics (Zhou, 2006).
Biodegradability and Ecotoxicity : Olaniyan et al. (2020) reviewed the biodegradability of 4-t-OP in environmental compartments like indoor air and surface waters, and its interference with endocrine systems complicating the understanding of its toxicity (Olaniyan et al., 2020).
Safety And Hazards
Future Directions
There is increasing concern about the adverse effects of 4-tert-Octylphenol exposure on human health . Future research is needed to investigate the effects of low-dose 4-tert-Octylphenol on various organs and systems in the body . There is also a need for more studies on the toxicokinetics of 4-tert-Octylphenol .
properties
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11/h6-9,15H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAVYTVYFVQUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022360 | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White solid; [HSDB] Fine white plates; [MSDSonline], Solid | |
Record name | Phenol, 4-(1,1,3,3-tetramethylbutyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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URL | https://haz-map.com/Agents/6626 | |
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Record name | 4-(1,1,3,3-Tetramethylbutyl)-phenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
279 °C | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Density: 0.89 g/mL at 90 °C | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 4.7X10-3 kPa at 74 °C /4.8X10-4 mm Hg at 25 °C/ | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6626 | |
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Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Environmental contamination has been one of the major drawbacks of the industrial revolution. Several man-made chemicals are constantly released into the environment during the manufacturing process and by leaching from the industrial products. As a result, human and animal populations are exposed to these synthetic chemicals on a regular basis. Many of these chemicals have adverse effects on the physiological functions, particularly on the hormone systems in human and animals and are called endocrine disrupting chemicals (EDCs). Bisphenol A (BPA), 4-tert-octylphenol (OP), and 4-nonylphenol (NP) are three high volume production EDCs that are widely used for industrial purposes and are present ubiquitously in the environment. Bisphenol A is metabolized in the human body to a more potent compound (MBP: 4-Methyl-2, 4-bis (4-hydroxyphenyl) pent-1-ene). Epidemiological and experimental studies have shown the three EDCs to be associated with adverse effects on reproductive system in human and animals. Sex hormone-binding globulin (SHBG) is a circulatory protein that binds sex steroids and is a potential target for endocrine disruptors in the human body. The current study was done in order to understand the binding mechanism of OP, BPA, NP, and MBP with human SHBG using in silico approaches. All four compounds showed high binding affinity with SHBG, however, the binding affinity values were higher (more negative) for MBP and NP than for OP and BPA. The four ligands interacted with 19-23 residues of SHBG and a consistent overlapping of the interacting residues for the four ligands with the residues for the natural ligand, dihydrotestosterone (DHT; 82-91% commonality) was shown. The overlapping SHBG interacting residues among DHT and the four endocrine disruptors suggested that these compounds have potential for interference and disruption in the steroid binding function. | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-tert-Octylphenol | |
Color/Form |
White solid | |
CAS RN |
140-66-9 | |
Record name | 4-tert-Octylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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Record name | 4-tert-Octylphenol | |
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Record name | 4-tert-Octylphenol | |
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Record name | Phenol, 4-(1,1,3,3-tetramethylbutyl)- | |
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Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
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Record name | 4-(1,1,3,3-tetramethylbutyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-TERT-OCTYLPHENOL | |
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Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |
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Record name | 4-(1,1,3,3-Tetramethylbutyl)-phenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
85 °C, 84.5 °C | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)phenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5411 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-(1,1,3,3-Tetramethylbutyl)-phenol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013825 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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